1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine

Description

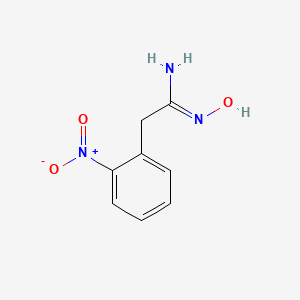

1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine is a nitroaromatic amine derivative characterized by a hydroxyimino (-NHOH) group attached to an ethylamine backbone and a 2-nitrophenyl substituent. The nitro group at the ortho position may sterically hinder interactions, affecting its chemical behavior and biological activity .

Properties

IUPAC Name |

N'-hydroxy-2-(2-nitrophenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-8(10-12)5-6-3-1-2-4-7(6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPLFHDOKYZHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N/O)/N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then reduced to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The hydroxyimino group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Reduction: Formation of 1-(Amino)-2-(2-nitrophenyl)ethylamine.

Oxidation: Formation of 1-(Nitroso)-2-(2-nitrophenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine involves its interaction with molecular targets through its reactive functional groups. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Insights :

- Chlorine vs. nitro substituents (as in 2-(2,6-dichlorophenyl)-1-(hydroxyimino)ethylamine) alter electronic properties, affecting solubility and reactivity. Chlorine’s lower electronegativity may reduce hydrogen-bonding capacity compared to nitro groups .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

| Property | This compound | 1-(2-Nitrophenyl)ethanamine | 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine |

|---|---|---|---|

| Molecular Weight | ~225 (estimated) | 181.16 | 240.08 |

| Solubility | Likely polar (due to -NHOH and -NO₂) | Moderate in organic solvents | Low (chlorine substituents increase hydrophobicity) |

| Stability | Sensitive to light/oxidation | Stable | Light-sensitive (similar to nitro compounds) |

Notes:

- The hydroxyimino group increases polarity compared to simpler amines, improving aqueous solubility but reducing lipid solubility .

- Nitro groups confer UV absorption, making these compounds prone to photodegradation .

Biological Activity

1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine, a compound characterized by its hydroxyl and nitro functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO. The compound can be synthesized through various methods, often involving nitro-substituted aromatic compounds. A typical synthetic route includes the following steps:

- Preparation of the starting materials : Nitro-substituted phenyl compounds are prepared.

- Formation of the oxime : The reaction of the nitro compound with hydroxylamine leads to the formation of the oxime.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit bacterial growth effectively. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Effects

There is emerging evidence that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Disruption of cell membranes |

| Similar Nitrophenyl Compounds | Anticancer | Induction of apoptosis |

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The hydroxyimino group can form reversible covalent bonds with nucleophilic sites in proteins, potentially altering their activity. This interaction may lead to significant changes in enzyme kinetics or receptor signaling pathways.

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain oxidoreductases, which are crucial for cellular respiration and metabolism.

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. Results indicated a strong inhibitory effect against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

- Anticancer Research : Another study focused on the anticancer properties of related compounds, revealing that they could significantly reduce tumor growth in animal models. The study highlighted the importance of structural modifications in enhancing bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.